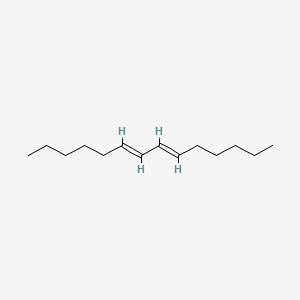
(6E,8E)-6,8-tetradecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E,8E)-6,8-tetradecadiene is an organic compound characterized by the presence of two conjugated double bonds in its carbon chain. This compound is a type of diene, which means it contains two double bonds. The specific configuration of the double bonds is indicated by the (6E,8E) notation, which refers to the positions and geometric configuration (trans) of the double bonds in the carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E,8E)-6,8-tetradecadiene can be achieved through various methods, including the Wittig reaction and the use of organometallic reagents. One common approach involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired diene. The reaction conditions typically involve the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that allow for efficient and high-yield synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6E,8E)-6,8-tetradecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogens, such as bromine or chlorine, can be used in electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
(6E,8E)-6,8-tetradecadiene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6E,8E)-6,8-tetradecadiene involves its interaction with molecular targets through its conjugated double bonds. These double bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
(6E,8E)-6,8-Decadienal: A related compound with a shorter carbon chain and similar double bond configuration.
(2E,4E,6E,8E)-octadecapentaenoic acid: A polyunsaturated fatty acid with multiple conjugated double bonds.
Uniqueness
(6E,8E)-6,8-tetradecadiene is unique due to its specific carbon chain length and double bond configuration, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions and reactions that may not be possible with other similar compounds.
Propiedades
Número CAS |
72858-66-3 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
(6E,8E)-tetradeca-6,8-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11-14H,3-10H2,1-2H3/b13-11+,14-12+ |
Clave InChI |
MQFIWEBAWCLIQO-PHEQNACWSA-N |
SMILES isomérico |
CCCCC/C=C/C=C/CCCCC |
SMILES canónico |
CCCCCC=CC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)

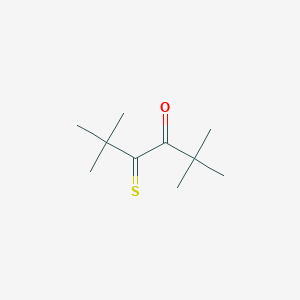
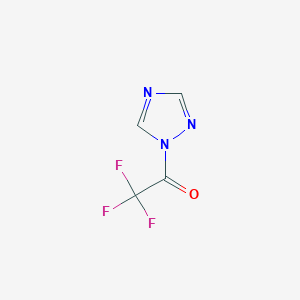
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)

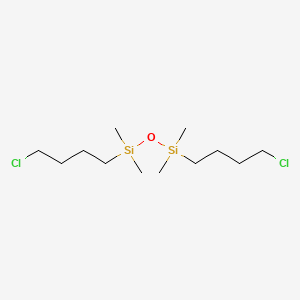

![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
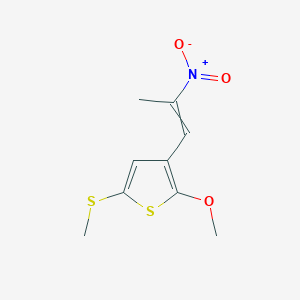
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
